阿维拉霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avilamycin is an orthosomycin antibiotic produced by the bacterium Streptomyces viridochromogenes. It is primarily used as a growth-promoting feed additive in poultry and livestock due to its ability to inhibit Gram-positive bacteria, including vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus . Avilamycin is composed of a dichloroisoeverninic acid molecule and a heptasaccharide chain .

科学研究应用

阿维拉霉素在化学、生物学、医学和工业等领域有许多科学研究应用:

作用机制

阿维拉霉素通过一种新颖的作用机制抑制细菌蛋白质合成。 它与50S核糖体亚基结合,阻止起始因子2的结合,从而抑制成熟70S起始复合物的形成以及转移RNA在氨酰基位点的正确定位 。 这种双重机制有效地阻断了蛋白质合成的起始和后期阶段,导致细菌死亡 .

类似化合物:

- 火焰霉素

- 库拉霉素

- 正链霉素

比较: 阿维拉霉素在正链霉素类抗生素中是独特的,因为它具有特定的结构和作用机制。 虽然其他正链霉素类抗生素(如火焰霉素和库拉霉素)也抑制蛋白质合成,但阿维拉霉素的双重作用机制以及它与30S和50S核糖体亚基结合的能力使其与其他类似化合物区别开来 。 此外,阿维拉霉素对耐万古霉素肠球菌和耐青霉素链球菌的有效性进一步突出了它的独特性 .

生化分析

Biochemical Properties

Avilamycin interacts with various biomolecules in its biochemical reactions. It binds to the 23S rRNA in the region proximal to the channel where tRNA enters the A-site, blocking protein synthesis . Avilamycin resistance is mediated by 23S rRNA methylation and active avilamycin transport .

Cellular Effects

Avilamycin influences cell function by inhibiting protein synthesis, which affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of the bacterial cell, thus exhibiting its antimicrobial properties.

Molecular Mechanism

At the molecular level, Avilamycin exerts its effects through binding interactions with biomolecules, specifically the 23S rRNA . This binding blocks the protein synthesis pathway, leading to the inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of Avilamycin is regulated by two transcriptional activators, AviC1 and AviC2 .

Dosage Effects in Animal Models

It is used as a growth promoter in many countries, suggesting its safety at certain dosage levels .

Metabolic Pathways

Avilamycin is involved in complex metabolic pathways. Its biosynthesis requires the formation of a polyketide moiety and its attachment to a heptasaccharide chain consisting of various sugars .

Transport and Distribution

It is known that Avilamycin resistance can be mediated by active Avilamycin transport .

Subcellular Localization

Given its mechanism of action, it is likely that Avilamycin localizes to the ribosomes where it binds to the 23S rRNA .

准备方法

合成路线和反应条件: 阿维拉霉素是通过微生物发酵生产的。生产过程包括发酵Streptomyces viridochromogenes,然后对发酵液进行高压过滤。 然后将获得的阿维拉霉素滤饼干燥并粉碎 .

工业生产方法: 阿维拉霉素的工业生产涉及优化发酵条件以提高产量。 例如,使用紫外光和常温等离子体进行组合诱变,以及通过高浓度氯化钙进行合理筛选,已被用于提高阿维拉霉素的产量 。 此外,发酵培养基的组成、接种参数以及氧载体、葡萄糖和L-缬氨酸、D-木糖和醋酸钠等前体的补充策略也被优化以进一步提高产量 .

化学反应分析

反应类型: 阿维拉霉素经历各种化学反应,包括氧化和还原。 例如,一种醛酮还原酶,AviZ1,催化阿维拉霉素A和this compoundC之间的氧化还原转化 .

常用试剂和条件: 涉及阿维拉霉素的氧化还原反应通常利用NADH/NAD+或NADPH/NADP+等辅因子 。 This compoundC氧化形成this compoundA是在体内存在大量NAD+的情况下促进的 .

主要产物: 这些反应形成的主要产物包括this compoundA和this compoundC,它们在末端八糖部分的双碳支链的氧化还原状态上有所不同 .

相似化合物的比较

- Flambamycin

- Curamycin

- Orthosomycin

Comparison: Avilamycin is unique among orthosomycin antibiotics due to its specific structure and mechanism of action. While other orthosomycins like flambamycin and curamycin also inhibit protein synthesis, avilamycin’s dual mechanism of action and its ability to bind to both the 30S and 50S ribosomal subunits distinguish it from other similar compounds . Additionally, avilamycin’s effectiveness against vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus further highlights its uniqueness .

属性

Key on ui mechanism of action |

The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin. |

|---|---|

CAS 编号 |

11051-71-1 |

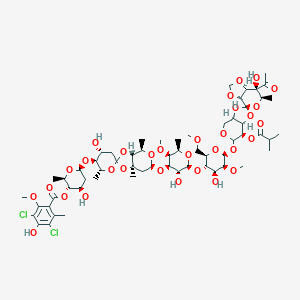

分子式 |

C61H88Cl2O32 |

分子量 |

1404.2 g/mol |

IUPAC 名称 |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 |

InChI 键 |

XIRGHRXBGGPPKY-FCWLXANGSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

手性 SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

规范 SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

颜色/形态 |

Colorless, needle-shaped crystals from acetone-ether |

熔点 |

188-189.5 °C Colorless needles from chloroform/petroleum ether; MW: 1404.25; MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/ |

Key on ui other cas no. |

11051-71-1 |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

LY 048740; Surmax |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。